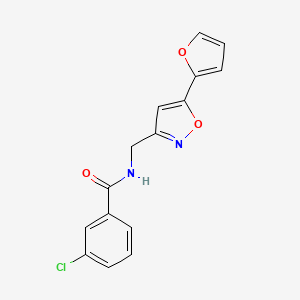

3-chloro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide

描述

属性

IUPAC Name |

3-chloro-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O3/c16-11-4-1-3-10(7-11)15(19)17-9-12-8-14(21-18-12)13-5-2-6-20-13/h1-8H,9H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRDFPTDLEAHTTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NCC2=NOC(=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method is the cycloaddition reaction of nitrile oxides with alkynes, often catalyzed by copper (I) or ruthenium (II) to form the isoxazole ring . The furan ring can be introduced through a subsequent reaction involving furan derivatives.

The benzamide core is then synthesized by reacting the appropriate amine with a benzoyl chloride derivative under basic conditions. The final step involves the chlorination of the benzamide ring, which can be achieved using reagents such as thionyl chloride or phosphorus pentachloride .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition and chlorination steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process .

化学反应分析

Types of Reactions

3-chloro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Reduction: The isoxazole ring can be reduced to form isoxazolines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate

Reduction: Lithium aluminum hydride

Substitution: Amines, thiols

Major Products

Oxidation: Furanones

Reduction: Isoxazolines

Substitution: Various substituted benzamides

科学研究应用

作用机制

The mechanism of action of 3-chloro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The isoxazole and furan rings may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects .

相似化合物的比较

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between 3-chloro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide and related compounds:

Key Observations:

Heterocycle Impact :

- Isoxazole derivatives (e.g., C2 and ) exhibit strong antimicrobial activity, likely due to enhanced membrane penetration.

- Oxadiazole-based LMM11 shows antifungal activity, suggesting heterocycle choice directs target specificity (e.g., oxadiazole vs. isoxazole).

- Thiadiazole and thiazole analogs () prioritize enzyme inhibition via rigid planar structures .

Substituent Effects :

- Chloro groups (3-Cl in target compound and C2 ) enhance electrophilicity, improving target binding.

- Furan moieties (target compound, LMM11 ) contribute to π-stacking interactions, boosting bioavailability.

- Methoxy groups ( ) may increase metabolic stability but reduce potency compared to chloro substituents.

Synthesis and Stability :

- Thiadiazole derivatives () require reflux conditions and show moderate yields (70–80%) .

- Oxadiazoles (LMM11 ) are commercially sourced, indicating synthetic complexity.

- Isoxazole-linked benzamides (C2 ) achieve higher docking scores (-8.9 kcal/mol), suggesting optimized binding.

Research Findings and Implications

Antimicrobial Potential: The target compound’s 3-chloro and furan-isoxazole motifs align with C2’s antimycobacterial activity , suggesting utility against resistant pathogens. Lack of sulfamoyl groups (cf. LMM11 ) may reduce antifungal effects but improve selectivity for bacterial targets.

Structural Optimization :

- Replacing the oxadiazole in LMM11 with isoxazole (as in the target compound) could retain furan-mediated bioavailability while enhancing metabolic stability.

- Methyl substitutions (e.g., ) may reduce cytotoxicity compared to halogenated analogs.

Synthetic Feasibility: and suggest feasible routes via condensation of enaminones or active methylene compounds . Challenges include regioselective furan attachment and avoiding byproducts like thiadiazoles .

生物活性

3-chloro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Molecular Formula : C₁₅H₁₁ClN₂O₃

Molecular Weight : 302.71 g/mol

CAS Number : 1105204-16-7

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets, likely through the furan and isoxazole moieties, which may modulate enzyme or receptor activities. This interaction can lead to various biological effects, including antimicrobial and anti-inflammatory activities.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Activity |

|---|---|

| Bacillus subtilis | Active |

| Escherichia coli | Active |

The minimal inhibitory concentrations (MIC) for these compounds suggest that modifications in structure can significantly influence their antimicrobial efficacy.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that certain benzamide derivatives can exert cytotoxic effects on various cancer cell lines, including:

| Cancer Cell Line | Effect |

|---|---|

| MCF-7 (Breast cancer) | Cytotoxic |

| A549 (Lung cancer) | Cytotoxic |

| HepG2 (Liver cancer) | Cytotoxic |

These findings suggest that this compound may inhibit cell proliferation and induce apoptosis in cancer cells.

Research Findings and Case Studies

- Antimicrobial Screening : A study evaluated the antimicrobial activity of various derivatives of related compounds. The results indicated that specific structural features significantly enhanced activity against E. coli and B. subtilis .

- Cytotoxicity in Cancer Cells : In vitro studies demonstrated that compounds with similar structures to this compound exhibited selective toxicity towards cancer cells while sparing normal cells .

- Mechanistic Insights : Molecular modeling studies have suggested that the furan and isoxazole rings may interact with cellular targets involved in signaling pathways related to inflammation and cancer progression .

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-chloro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide?

- Answer : The synthesis typically involves coupling a benzoyl chloride derivative with a substituted isoxazole-amine intermediate. For example, reacting 3-chlorobenzoyl chloride with 5-(furan-2-yl)isoxazol-3-ylmethylamine in pyridine under anhydrous conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yields (≥75%) and purity (>95%). Reaction progress is monitored by TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .

Q. How is the compound characterized structurally?

- Answer : Standard spectroscopic techniques include:

- NMR : H and C NMR to confirm hydrogen/carbon environments (e.g., furan protons at δ 6.3–7.2 ppm, isoxazole CH at δ 6.8 ppm).

- IR : Peaks at ~1650 cm (amide C=O stretch) and ~3100 cm (aromatic C-H).

- Mass Spectrometry : ESI-MS to verify molecular ion ([M+H] expected at m/z 343.3).

These methods are critical for confirming regiochemistry and functional group integrity .

Q. What in vitro assays are used to evaluate its biological activity?

- Answer : Anticancer activity is assessed via the NCI-60 cell line panel, focusing on IC values (e.g., melanoma MDA-MB-435 and breast cancer MCF-7). Antimicrobial activity is tested against Mycobacterium tuberculosis H37Rv using microplate Alamar Blue assays (MIC ≤10 µg/mL considered potent) .

Q. How is purity and stability ensured during storage?

- Answer : Purity is validated via HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm). Stability studies under accelerated conditions (40°C/75% RH for 6 months) identify degradation products. Store at -20°C in amber vials under inert gas to prevent hydrolysis/oxidation .

Advanced Research Questions

Q. What computational strategies elucidate its mechanism of action?

- Answer : Molecular docking (AutoDock Vina) against targets like TRPS α-subunit (PDB: 4QGP) predicts binding modes. MD simulations (GROMACS, 100 ns) analyze complex stability (RMSD <2.0 Å). Free energy calculations (MM-PBSA) quantify binding affinities (ΔG ~-8.5 kcal/mol) .

Q. How can structural modifications enhance selectivity for cancer vs. normal cells?

- Answer : Introduce electron-withdrawing groups (e.g., -CF) at the benzamide para-position to improve membrane permeability. Replace furan with thiophene to modulate logP (target 2.5–3.5). SAR studies show that methyl substitution on the isoxazole reduces hepatotoxicity in murine models .

Q. What analytical techniques resolve discrepancies in biological data across studies?

- Answer : Discrepancies in IC values (e.g., ±20% variability) are addressed by:

- Replicating assays under standardized conditions (e.g., 5% CO, 37°C).

- Validating cell line authenticity via STR profiling.

- Using LC-MS to confirm compound integrity in culture media .

Q. How is crystallographic data utilized to optimize synthesis?

- Answer : Single-crystal X-ray diffraction (Cu-Kα radiation) resolves bond lengths/angles (e.g., amide C=O bond: 1.23 Å). Torsional strain analysis (e.g., dihedral angle between benzamide and isoxazole: 15°) guides solvent selection (e.g., DMF vs. THF) to favor thermodynamically stable polymorphs .

Q. What in vivo models validate pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。